

Potential Toxicological Profile of 3-Methylpentyl Butyrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methylpentyl butyrate

Cat. No.: B15175616

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Disclaimer: This document provides a toxicological assessment of **3-Methylpentyl butyrate** based on a read-across approach. Due to the limited availability of direct toxicological data for **3-Methylpentyl butyrate**, this guide utilizes data from structurally similar compounds, primarily isoamyl butyrate (3-methylbutyl butanoate) and n-pentyl butyrate (amyl butyrate). This methodology is a scientifically accepted practice for estimating the toxicological properties of data-poor substances. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

3-Methylpentyl butyrate is a butyrate ester with applications in the fragrance and flavor industries. A comprehensive review of available literature reveals a significant lack of direct toxicological studies on this specific compound. Consequently, this guide employs a read-across analysis from structurally related analogs, principally isoamyl butyrate and n-pentyl butyrate, to forecast its potential toxicological effects.

Based on this read-across approach, **3-Methylpentyl butyrate** is expected to exhibit low acute toxicity via oral and dermal routes. It may be a mild skin and eye irritant. The available data on analogs suggest it is unlikely to be a skin sensitizer or to possess genotoxic potential. Repeated exposure is not anticipated to cause significant adverse effects at moderate dosage levels. Similarly, significant reproductive or developmental toxicity is not expected.

This guide provides a detailed summary of the available quantitative toxicological data for these analogs, outlines the experimental protocols for key toxicological assessments based on

OECD guidelines, and presents visual workflows for these protocols.

Toxicological Data (Read-Across Approach)

The toxicological data presented below are derived from studies on isoamyl butyrate and n-pentyl butyrate. These compounds are considered appropriate surrogates for **3-Methylpentyl butyrate** due to their structural similarity as simple alkyl butyrate esters.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure to a substance.

Endpoint	Species	Route	Value	Read-Across Analog	Reference
LD50	Rat	Oral	> 5,000 mg/kg	Isoamyl butyrate	[1]
LD50	Rabbit	Dermal	> 5,000 mg/kg	Isoamyl butyrate	[1]
LD50	Rat	Oral	12,210 mg/kg	n-Pentyl butyrate	[2]

Interpretation: The high LD50 values for both oral and dermal routes of exposure for the read-across analogs suggest that **3-Methylpentyl butyrate** is likely to have a low order of acute toxicity.

Skin and Eye Irritation

These studies evaluate the potential for a substance to cause local irritation upon contact with the skin or eyes.

Endpoint	Species	Result	Read-Across Analog	Reference
Skin Irritation	Not specified	Causes skin irritation	Isoamyl butyrate	[1]
Eye Irritation	Not specified	Causes serious eye irritation	Isoamyl butyrate	[1]

Interpretation: Based on the data for isoamyl butyrate, **3-Methylpentyl butyrate** may cause reversible skin irritation and potentially more severe, but still likely reversible, eye irritation.

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Endpoint	Species	Result	Read-Across Analog	Reference
Skin Sensitization	Guinea Pig	Not a sensitizer (based on read-across to isoamyl acetate)	Isoamyl butyrate	[3]

Interpretation: The available information on isoamyl butyrate, which itself relies on a read-across to isoamyl acetate, suggests that **3-Methylpentyl butyrate** is unlikely to be a skin sensitizer.[3]

Repeated Dose Toxicity

Repeated dose toxicity studies assess the effects of long-term or repeated exposure to a substance.

Study Duration	Species	Route	NOAEL	Read-Across Analog	Reference
90-day	Rat	Oral	1,000 mg/kg/day	Isoamyl butyrate	[4]

Interpretation: The No-Observed-Adverse-Effect-Level (NOAEL) of 1,000 mg/kg/day in a 90-day oral study with isoamyl butyrate suggests that **3-Methylpentyl butyrate** is not likely to cause significant systemic toxicity with repeated exposure.[\[4\]](#)

Genotoxicity

Genotoxicity assays evaluate the potential of a substance to damage genetic material (DNA).

Assay	System	Result	Read-Across Analog	Reference
Ames Test (OECD 471)	<i>S. typhimurium</i>	Negative	Isoamyl butyrate	[4]
In vivo Micronucleus Test (OECD 474)	Not specified	Negative	Isoamyl butyrate	[4]

Interpretation: Isoamyl butyrate was not found to be genotoxic in both in vitro and in vivo assays.[\[4\]](#) This provides confidence that **3-Methylpentyl butyrate** is also unlikely to be genotoxic.

Reproductive and Developmental Toxicity

These studies investigate the potential for a substance to interfere with reproduction or normal development.

Study Type	Species	Route	NOAEL	Read-Across Analog	Reference
Reproductive/ Developmental	Rat	Oral	1,000 mg/kg/day (based on read-across to isoamyl acetate)	Isoamyl butyrate	[3]

Interpretation: Based on a read-across study with isoamyl acetate, the NOAEL for reproductive and developmental toxicity for isoamyl butyrate was determined to be 1,000 mg/kg/day.[3] This suggests that **3-Methylpentyl butyrate** is unlikely to pose a significant risk for reproductive or developmental effects.

Experimental Protocols

The following sections describe the general principles and methodologies for the key toxicological studies referenced in this guide, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

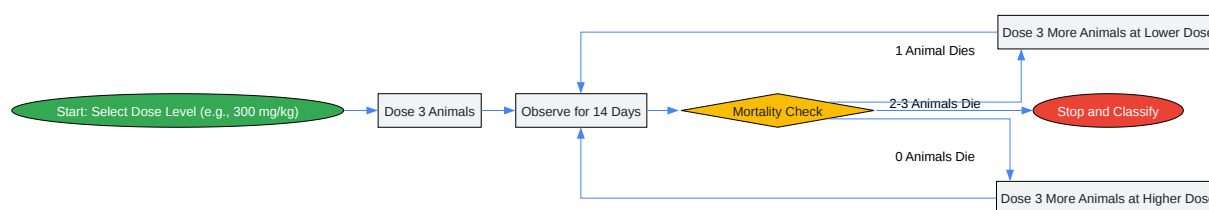
Acute Oral Toxicity (Based on OECD 423)

Principle: The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.

Methodology:

- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.
- **Housing and Fasting:** Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.
- **Dose Administration:** The test substance is administered as a single oral dose by gavage.
- **Stepwise Procedure:**

- Three animals are used in the first step, receiving a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- The outcome (mortality or survival) determines the next step. If mortality occurs, the next lower dose is used. If no mortality occurs, a higher dose is tested.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.



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Acute Oral Toxicity (OECD 423) Workflow

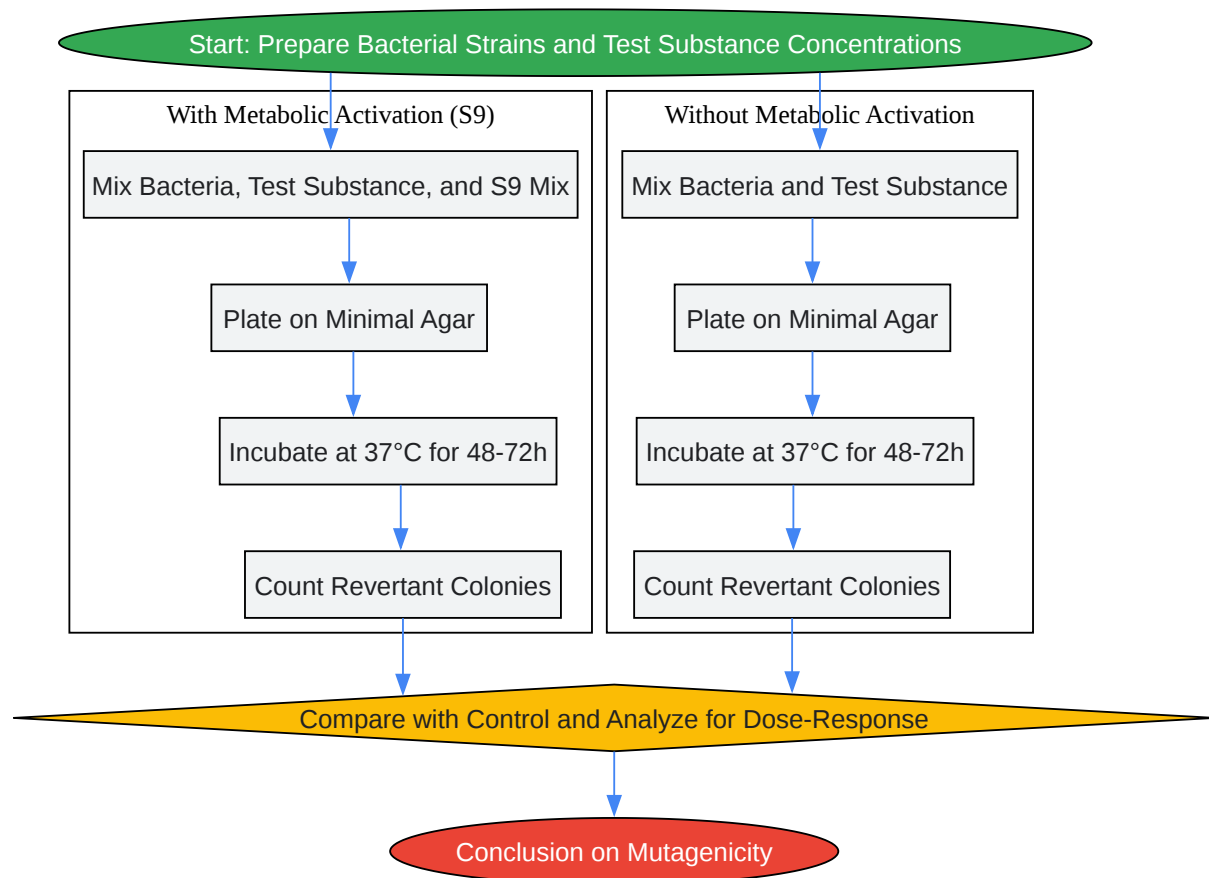
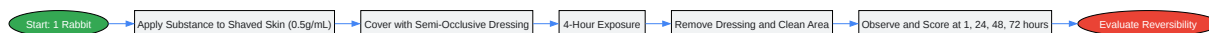
Skin Irritation (Based on OECD 404)

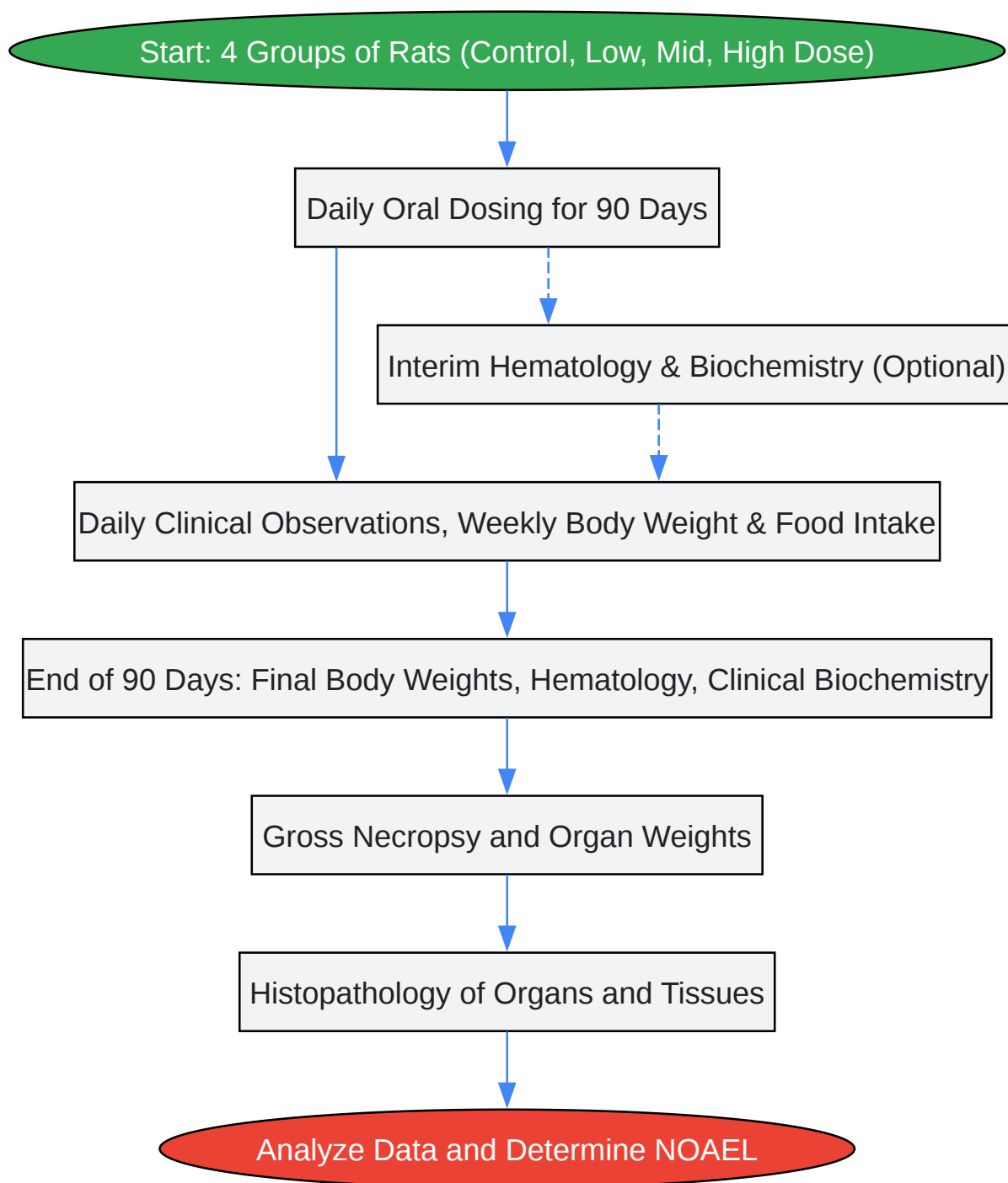
Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

- Test Animals: Albino rabbits are typically used.

- **Test Substance Application:** A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²). The site is covered with a gauze patch and semi-occlusive dressing.
- **Exposure Period:** The exposure duration is typically 4 hours.
- **Observation:** After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** Skin reactions are scored using a standardized system. The reversibility of the effects is also assessed.





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